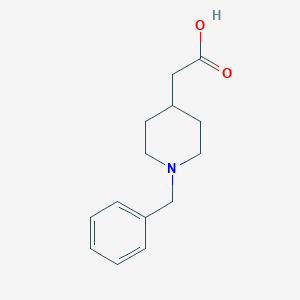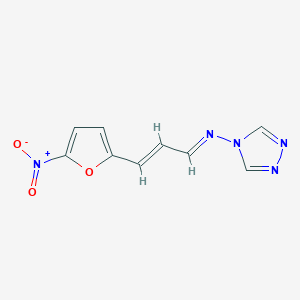![molecular formula C8H15NO B160180 6-Oxa-9-azaspiro[4.5]decane CAS No. 130643-07-1](/img/structure/B160180.png)
6-Oxa-9-azaspiro[4.5]decane
Descripción general
Descripción
6-Oxa-9-azaspiro[4.5]decane is a chemical compound with the molecular formula C8H15NO . It is a key intermediate in the asymmetric synthesis strategies of halichlorine and pinnaic acid .
Synthesis Analysis
The synthesis of 6-Oxa-9-azaspiro[4.5]decane has been reported in several studies. For instance, a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of 6-Oxa-9-azaspiro[4.5]decane is characterized by a unique spirocyclic framework. The InChI code for this compound is 1S/C8H15NO/c1-2-4-8(3-1)7-9-5-6-10-8/h9H,1-7H2 .Chemical Reactions Analysis
The formation of 6-Oxa-9-azaspiro[4.5]decane involves intramolecular ipso-cyclization of alkene onto arene under extremely mild reaction conditions .Physical And Chemical Properties Analysis
6-Oxa-9-azaspiro[4.5]decane has a molecular weight of 141.21 . It is a liquid at room temperature . The compound has a density of 1.02g/cm3 and a boiling point of 228.1ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Application in Carbohydrate Chemistry
Field
Carbohydrate Chemistry
Summary of the Application
“6-Oxa-9-azaspiro[4.5]decane” is used in the preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton, using free radical chemistry .
Methods of Application
The preparation involves intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals. These processes have been shown to be extremely effective for the remote and selective functionalization of unactivated C(sp3)–H bonds of the sugar skeleton .
Results or Outcomes
The application of these radical processes in carbohydrate chemistry has led to the synthesis of different sugar derivatives such as C-glycosides, C-ketosides, and polyhydroxylated carbocycles .
Application in Cancer Treatment
Field
Oncology
Summary of the Application
“6-Oxa-9-azaspiro[4.5]decane” is used in the synthesis of a novel series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which have shown promising anticancer activities .
Methods of Application
The compound is synthesized by hybridizing the spirocycle and quinone scaffolds .
Results or Outcomes
The synthesized compounds have shown promising anticancer activities .
Application in FGFR4 Inhibitor Synthesis
Field
Pharmaceutical Chemistry
Summary of the Application
“6-Oxa-9-azaspiro[4.5]decane” is used in the synthesis of FGFR4 inhibitors for the treatment of hepatocellular carcinoma .
Results or Outcomes
The synthesized compounds have shown promising results in the treatment of hepatocellular carcinoma .
Application in Vanin-1 Enzyme Inhibitor Synthesis
Field
Biochemistry
Summary of the Application
“6-Oxa-9-azaspiro[4.5]decane” is used in the synthesis of inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation .
Results or Outcomes
The synthesized compounds have shown promising results in inhibiting the vanin-1 enzyme .
Application in Steroid Hormone Treatment
Field
Endocrinology
Summary of the Application
“6-Oxa-9-azaspiro[4.5]decane” is used in the synthesis of 17β-HSD1 inhibitors for the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol .
Results or Outcomes
The synthesized compounds have shown promising results in the treatment or prevention of diseases or disorders associated with steroid hormones .
Application in Treatment of Various Diseases
Field
Pharmacology
Summary of the Application
“6-Oxa-9-azaspiro[4.5]decane” is used in the synthesis of NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .
Results or Outcomes
The synthesized compounds have shown promising results in the treatment of a variety of diseases .
Propiedades
IUPAC Name |
6-oxa-9-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-8(3-1)7-9-5-6-10-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGUMOQCPJEKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625604 | |
| Record name | 6-Oxa-9-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-9-azaspiro[4.5]decane | |
CAS RN |
130643-07-1 | |
| Record name | 6-Oxa-9-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Oxa-9-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

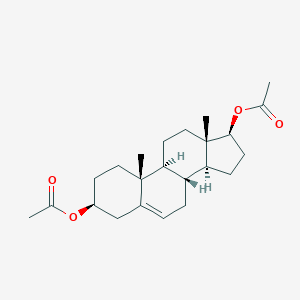
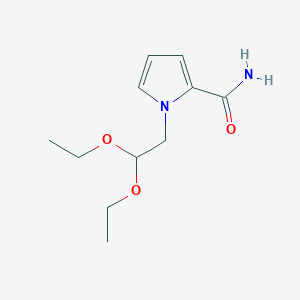
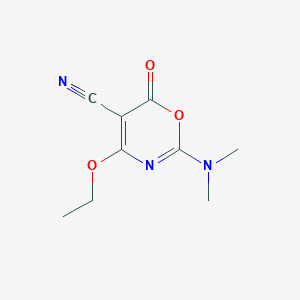

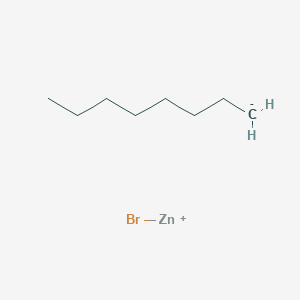
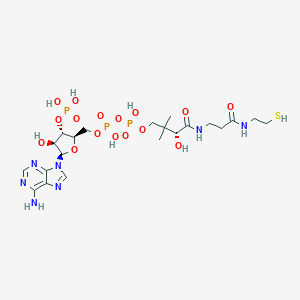

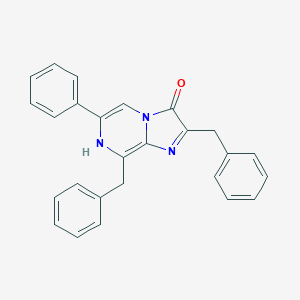

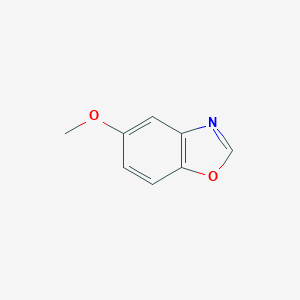
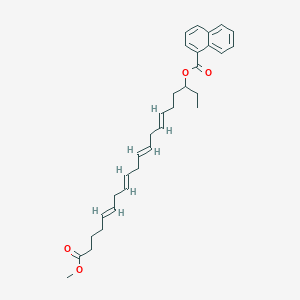
![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)
